molecular formula C13H14N2O4 B3005346 Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate CAS No. 2260936-09-0

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate

Cat. No.: B3005346
CAS No.: 2260936-09-0
M. Wt: 262.265
InChI Key: LBERAXBBHJSGGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate typically involves multi-step organic synthesis. . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-efficiency .

Chemical Reactions Analysis

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-(2-formylfuro[3,2-b]pyridin-5-yl)carbamate: Differing by the position of the formyl group.

    Tert-butyl N-(2-formylfuro[3,2-b]pyridin-4-yl)carbamate: Another positional isomer.

    Tert-butyl N-(2-formylfuro[3,2-b]pyridin-3-yl)carbamate: Yet another positional isomer.

Properties

IUPAC Name

tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(17)15-8-4-11-10(14-6-8)5-9(7-16)18-11/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBERAXBBHJSGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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